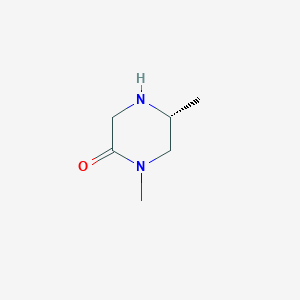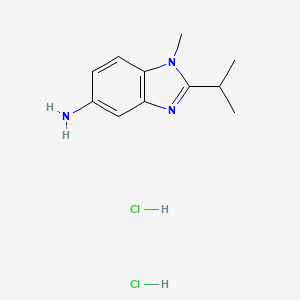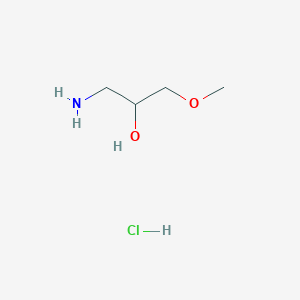
1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Übersicht
Beschreibung
1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (also known as 4-F-PPDT) is a small molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both imidazole and thione moieties. The structure of 4-F-PPDT is shown in Figure 1.
Wirkmechanismus
The mechanism of action of 4-F-PPDT is not fully understood. It is believed to interact with proteins and other biomolecules, such as enzymes, receptors, and DNA, by forming hydrogen bonds and other non-covalent interactions. It is also believed to interact with cell membranes, causing changes in their structure and function.
Biochemische Und Physiologische Effekte
4-F-PPDT has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of receptors involved in the regulation of cell proliferation and differentiation. In addition, it has been shown to regulate the expression of genes involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-F-PPDT in scientific research are that it is a small molecule that can be easily synthesized and is relatively stable. In addition, it can be used to study the effects of small molecules on biological systems, such as the inhibition of enzymes, the modulation of receptor activity, and the regulation of gene expression. The limitations of using 4-F-PPDT in scientific research are that its mechanism of action is not fully understood and its effects on biochemical and physiological processes are not fully understood.
Zukünftige Richtungen
Future research on 4-F-PPDT should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to determine the potential therapeutic applications of 4-F-PPDT, such as its use as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Finally, further research should be conducted to determine the potential environmental applications of 4-F-PPDT, such as its use as an inhibitor of air pollutants.
Wissenschaftliche Forschungsanwendungen
4-F-PPDT has been studied for its potential applications in scientific research. It has been used to study the effects of small molecules on biological systems, such as the inhibition of enzymes, the modulation of receptor activity, and the regulation of gene expression. It has also been used to study the effects of environmental pollutants on biological systems, such as the effects of air pollutants on cellular respiration.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLPHZIPWLMATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



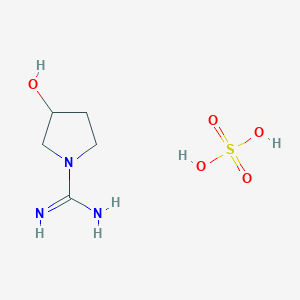
![(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B1387636.png)
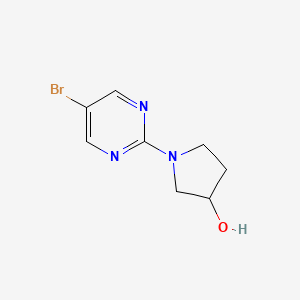
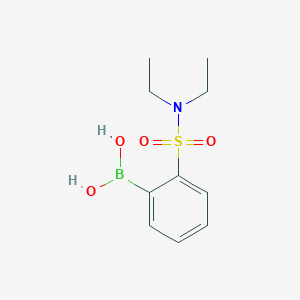
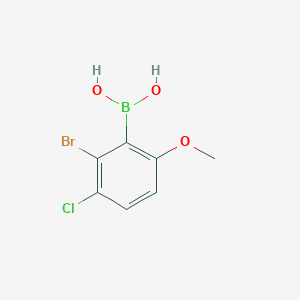




![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
